3,3'-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
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Overview
Description
3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound characterized by its unique structure, which includes a pyridine ring linked to two pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with pyridine-4-carbaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyridine and pyranone units. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine-4-carboxylic acid derivatives, while reduction could produce pyridine-4-methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
Medically, 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In industry, this compound can be utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the hydroxyl and methylene groups can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(pyridin-2-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
- 3,3’-(quinolin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
Uniqueness
Compared to these similar compounds, 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific placement of the pyridine ring can affect the compound’s ability to form specific interactions, making it a valuable tool in both chemical synthesis and biological research.
This detailed overview provides a comprehensive understanding of 3,3’-(pyridin-4-ylmethylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one), highlighting its preparation, reactions, applications, and unique properties
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-pyridin-4-ylmethyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-9-7-12(20)15(17(22)24-9)14(11-3-5-19-6-4-11)16-13(21)8-10(2)25-18(16)23/h3-8,14,20-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGARKOPVPYKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CC=NC=C2)C3=C(C=C(OC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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